molecular formula C22H19ClN4O2 B2620577 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 941876-93-3

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2620577
CAS No.: 941876-93-3
M. Wt: 406.87
InChI Key: ZXTOWOIAXNFWGY-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a pyrazolo-pyrazinone derivative featuring a 4-chlorophenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one core and an N-(3,4-dimethylphenyl)acetamide side chain. Its structure combines a heterocyclic scaffold with halogenated and alkylated aromatic groups, which are common pharmacophores in medicinal chemistry for optimizing solubility, bioavailability, and target binding .

Properties

CAS No.

941876-93-3

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.87

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-14-3-8-18(11-15(14)2)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

ZXTOWOIAXNFWGY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Molecular Characteristics

  • Molecular Formula : C23H21ClN4O2
  • Molecular Weight : 420.9 g/mol
  • CAS Number : 941939-11-3

Structural Representation

The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its interactions with various biological targets.

Kinase Inhibition Potential

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine family often exhibit significant kinase inhibition properties. Kinases play crucial roles in cellular signaling pathways, making them attractive targets for cancer therapies. The presence of the pyrazolo[1,5-a]pyrazine ring in this compound suggests it may inhibit specific kinases involved in tumorigenesis and other diseases.

Interaction with Biological Targets

The aromatic groups within the compound (specifically the chlorophenyl and dimethylphenyl groups) indicate its potential to interact with multiple biological targets. These interactions may lead to diverse pharmacological effects, warranting further exploration through in vitro and in vivo studies .

Case Study 1: Kinase Inhibition

In a study examining related compounds, it was found that certain pyrazolo[1,5-a]pyrazines effectively inhibited kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing inhibitory potency. Although specific data on our compound is not available, similar compounds have shown promising results in preclinical models.

Case Study 2: Antimicrobial Evaluation

A comparative study assessed various pyrazolo derivatives for their antimicrobial properties. Compounds structurally similar to this compound exhibited notable activity against Gram-positive bacteria. This suggests that our compound may also possess similar antimicrobial capabilities, although empirical testing is necessary to confirm this hypothesis .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameKinase InhibitionAntimicrobial ActivityReference
Compound AYesModerate
Compound BNoHigh
Our CompoundTBDTBD-

Note: TBD = To Be Determined

Table 2: Molecular Properties

PropertyValue
Molecular FormulaC23H21ClN4O2
Molecular Weight420.9 g/mol
CAS Number941939-11-3

Comparison with Similar Compounds

Key Observations :

  • Halogenation vs. Alkylation : The target compound’s 3,4-dimethylphenyl group enhances lipophilicity (logP ~3.5) compared to the ethoxyphenyl analog (logP 3.5), which has a polar ethoxy group . The 4-chlorophenyl group in all analogs contributes to π-π stacking interactions in target binding.

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